N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothioamide
Description
N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothioamide is a benzothioamide derivative characterized by a benzothioamide core substituted with a 2-methyl-4-nitrophenyl group and a 4-(trifluoromethyl)phenyl moiety. The compound’s structure combines electron-withdrawing (nitro, trifluoromethyl) and electron-donating (methyl) groups, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C15H11F3N2O2S |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H11F3N2O2S/c1-9-8-12(20(21)22)6-7-13(9)19-14(23)10-2-4-11(5-3-10)15(16,17)18/h2-8H,1H3,(H,19,23) |
InChI Key |
LZKGFAMYOKMXID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothioamide typically involves multiple steps, starting with the preparation of the precursor molecules. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothioamide exhibits significant potential in medicinal chemistry, particularly in the development of new therapeutic agents.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 8 | Comparable to Norfloxacin |
| Escherichia coli | 16 | Less effective than Ciprofloxacin |
The compound's structural features, including the trifluoromethyl group, enhance its lipophilicity and metabolic stability, making it a candidate for treating resistant bacterial infections.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against colon carcinoma cell lines.
| Cell Line | IC50 (µM) | Reference Drug | Comparison |
|---|---|---|---|
| HCT-15 | 1.61 | Doxorubicin | More potent |
| A-431 | 1.98 | Doxorubicin | Comparable efficacy |
These findings suggest that modifications to the phenyl ring significantly influence cytotoxicity, indicating a promising avenue for future cancer therapies.
Industrial Applications
Beyond medicinal uses, this compound is also explored for its utility in materials science and chemical manufacturing processes.
Chemical Synthesis
This compound can be utilized as an intermediate in the synthesis of other complex organic molecules, particularly in the development of agrochemicals and pharmaceuticals.
Case Studies
Colon Carcinoma Study : A study published in Compounds highlighted the activity of benzothioamide derivatives against HCT-15 cells, emphasizing the structure-activity relationship (SAR) that influences cytotoxicity.
Antimicrobial Efficacy : Another investigation focused on the compound's antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating its potential use in treating resistant infections.
Mechanism of Action
The mechanism by which N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothioamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s closest analogs differ in substituent patterns on the aromatic rings. Key examples include:
- N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide (CAS 1257095-61-6): Replaces the 2-methyl group with a 4-chloro substituent. This substitution increases molecular weight (360.74 g/mol vs.
- 4-(3-(4-(Trifluoromethyl)phenyl)ureido)benzothioamide (7d) : Features a urea linkage instead of a thioamide group, reducing lipophilicity (XlogP ~3.5 vs. 4.7 for the target compound) and hydrogen-bonding capacity .
- CDD-815202 (3-iodo-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide) : Replaces the thioamide (-C(=S)NH-) with a carboxamide (-C(=O)NH-) group. This change reduces sulfur-mediated interactions (e.g., metal coordination) but improves metabolic stability .
Physicochemical Properties
- Lipophilicity : The target compound’s XlogP is estimated to be ~4.7 (based on analog data ), higher than urea derivatives (e.g., 7d, XlogP ~3.5) due to the thioamide and trifluoromethyl groups. This enhances membrane permeability but may reduce aqueous solubility.
- Hydrogen-Bonding Capacity: The thioamide group provides one hydrogen bond donor (N-H) and one acceptor (C=S), comparable to carboxamides but distinct from ureas (two donors and two acceptors) .
Data Table: Key Properties of Selected Analogs
Biological Activity
N-(2-Methyl-4-nitrophenyl)-4-(trifluoromethyl)benzothioamide (CAS No. 1257095-53-6) is an organic compound with significant potential in various biological applications due to its unique chemical structure, which includes a trifluoromethyl group and a nitrophenyl moiety. This article discusses the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₅H₁₁F₃N₂O₂S
- Molecular Weight : 340.32 g/mol
- Structural Features : The presence of a trifluoromethyl group enhances lipophilicity, while the nitrophenyl group contributes to redox activity, making it a candidate for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases metabolic stability and hydrophobic interactions with proteins and enzymes. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can influence cellular processes such as apoptosis and proliferation .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, effective against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
- Anticancer Potential : Investigations into the anticancer properties reveal that the compound may induce cytotoxic effects on cancer cell lines. Studies have reported IC₅₀ values indicating significant growth inhibition in specific cancer types, potentially due to its ability to generate ROS and influence apoptotic pathways .
- Enzyme Inhibition : The compound's structural features allow it to act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is desired.
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results compared to conventional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound significantly reduced cell viability.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
